molecular formula C21H14ClFN2O2 B4886030 N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

Cat. No.: B4886030
M. Wt: 380.8 g/mol
InChI Key: VVVLCOODOBRASL-UHFFFAOYSA-N
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Description

N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves multiple steps:

    Formation of 6-chloro-1,3-benzoxazole: This intermediate can be synthesized by reacting 2-amino-4-chlorophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling with 2-methylphenylamine: The 6-chloro-1,3-benzoxazole is then coupled with 2-methylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the fluorobenzamide moiety: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), which can reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic aromatic substitution, particularly at the fluorine-substituted benzene ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized aromatic derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in cell signaling pathways.

    Pathways Involved: By binding to these targets, the compound can modulate pathways related to cell proliferation, apoptosis, and metabolism, making it useful in cancer research and treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chlorobenzamide
  • N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide
  • N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

Uniqueness

Compared to its analogs, N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O2/c1-12-6-7-13(21-25-17-9-8-14(22)11-19(17)27-21)10-18(12)24-20(26)15-4-2-3-5-16(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVLCOODOBRASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(6-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
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